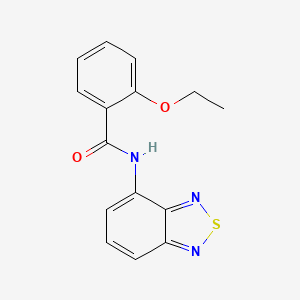![molecular formula C14H12ClFN4O2S B11277069 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11277069.png)
6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrazolo[3,4-d]pyrimidinone core, substituted with a 2-chloro-6-fluorobenzylthio group and a 2-hydroxyethyl group. This compound is of interest due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidinone core. This core can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the 2-chloro-6-fluorobenzylthio group is achieved via nucleophilic substitution reactions, where a suitable thiol reacts with a chlorinated benzyl derivative. The final step involves the addition of the 2-hydroxyethyl group through alkylation reactions under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidinone core or the benzylthio group.
Substitution: The chloro and fluoro substituents on the benzyl ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their substituent groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and potential biological effects.
Eigenschaften
Molekularformel |
C14H12ClFN4O2S |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12ClFN4O2S/c15-10-2-1-3-11(16)9(10)7-23-14-18-12-8(13(22)19-14)6-17-20(12)4-5-21/h1-3,6,21H,4-5,7H2,(H,18,19,22) |
InChI-Schlüssel |
DMXPLKMVOQTPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B11276987.png)
![Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11276991.png)

![9-(4-fluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277008.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11277021.png)
![N-cyclopropyl-2-[4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11277027.png)
![1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11277028.png)
![N-(4-ethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277029.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11277039.png)
![7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11277041.png)
![N-(4-ethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11277044.png)

![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277058.png)
![N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11277060.png)
